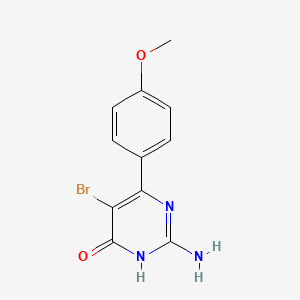

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Descripción general

Descripción

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, or 2AB6MPMO, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a group of heterocyclic compounds with a nitrogen atom in the ring. 2AB6MPMO has been used in a variety of research projects, including as a drug-like compound, in biochemical and physiological studies, and as a tool to investigate the mechanism of action of certain drugs.

Aplicaciones Científicas De Investigación

Interferon Induction and Immunotherapy

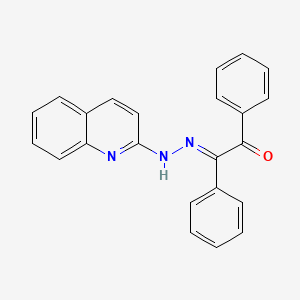

2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), a compound structurally related to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, was studied for its potential as an oral interferon inducer and an immunotherapeutic agent in cancer treatment. In a Phase I study involving 59 patients, ABPP demonstrated its capacity as an immunotherapeutic agent without causing significant cardiac, hematologic, hepatic, or renal toxicity. One patient with malignant melanoma exhibited tumor regression, indicating potential antitumor activity, although no consistent induction of interferon was observed. This study suggests a possible application in enhancing immune responses against tumors and indicates the need for further research with better bioavailability preparations of this class of agents (Rios et al., 1986).

Role in Carcinogen Metabolism and Adduct Formation

Compounds related to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one have been studied for their interactions with macromolecules in the context of carcinogenesis. Studies on heterocyclic amines like MeIQx and PhIP, which are structurally similar to the compound , have explored their metabolism, DNA adduct formation, and potential carcinogenicity in humans and rodents. These studies provide insights into the metabolic pathways, differences in metabolite profiles between species, and the formation of DNA and protein adducts, which are crucial for understanding the compound's interaction with biological systems and its potential effects on health (Turteltaub et al., 1999).

Biomonitoring and Environmental Exposure

Research has also been conducted on environmental exposure to compounds similar to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, particularly focusing on pyrethroid insecticides. Biomonitoring studies in children have quantified specific metabolites in urine, revealing widespread exposure and providing valuable data for public health policy development regarding the regulation and use of these chemicals (Babina et al., 2012).

Propiedades

IUPAC Name |

2-amino-5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15-11(13)14-9/h2-5H,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZYUNGLPMYBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)